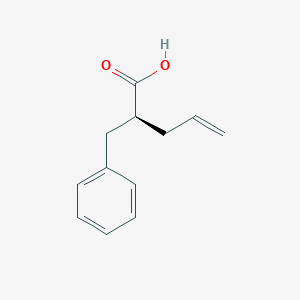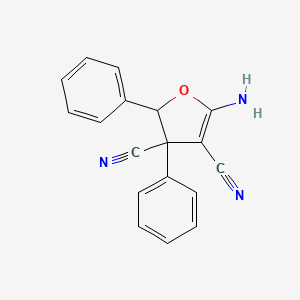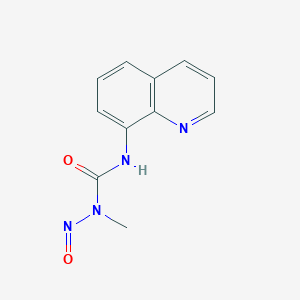
(S)-2-Benzylpent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Benzylpent-4-enoic acid is an organic compound that features a benzyl group attached to a pentenoic acid backbone This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzylpent-4-enoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis to ensure the correct stereochemistry. A typical synthetic route might involve the following steps:
Starting Material: Begin with a suitable benzyl halide and an appropriate pentenoic acid derivative.
Asymmetric Catalysis: Use a chiral catalyst to induce the (S)-configuration during the formation of the carbon-carbon bond.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale asymmetric synthesis. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of recyclable chiral catalysts would also be important to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Benzylpent-4-enoic acid can undergo a variety of chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid to an alcohol.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitrobenzyl derivatives or halobenzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Benzylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with chiral centers.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (S)-2-Benzylpent-4-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carboxylic acid group and aromatic ring. The (S)-configuration is crucial for its binding affinity and specificity. In chemical reactions, the double bond and carboxylic acid group are key reactive sites that determine its reactivity and the types of products formed.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Benzylpent-4-enoic acid: The enantiomer of (S)-2-Benzylpent-4-enoic acid, with different stereochemistry.
2-Phenylbutyric acid: Similar structure but lacks the double bond in the pentenoic acid moiety.
Cinnamic acid: Contains a similar aromatic ring and double bond but differs in the position of the carboxylic acid group.
Uniqueness
This compound is unique due to its specific (S)-configuration, which imparts distinct reactivity and potential biological activity. The combination of an aromatic ring with an unsaturated carboxylic acid makes it a versatile compound in both synthetic and biological applications.
Propiedades
Número CAS |
93780-03-1 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(2S)-2-benzylpent-4-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14)/t11-/m0/s1 |
Clave InChI |
VDJGCNARLOCVIY-NSHDSACASA-N |
SMILES isomérico |
C=CC[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
C=CCC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


mercury](/img/structure/B14358400.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)

![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-{[(4S)-4-Methylhexyl]oxy}phenyl 4-(decyloxy)benzoate](/img/structure/B14358456.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)




